Benzamide,4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)-
Overview
Description
Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- is a chemical compound with the molecular formula C12H16FNO3 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the N-position, and a methylethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride, N-methoxy-N-methylamine, and 3-(1-methylethoxy)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-fluoro-N-methyl-: Lacks the methoxy and methylethoxy groups.
Benzamide, 4-methoxy-N-methyl-: Lacks the fluorine and methylethoxy groups.
Benzamide, 4-fluoro-N-methoxy-: Lacks the methylethoxy group.
Uniqueness
Benzamide, 4-fluoro-N-methoxy-N-methyl-3-(1-methylethoxy)- is unique due to the presence of all three substituents (fluorine, methoxy, and methylethoxy) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
4-fluoro-N-methoxy-N-methyl-3-propan-2-yloxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-8(2)17-11-7-9(5-6-10(11)13)12(15)14(3)16-4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWSMOZIVWWTNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N(C)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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